2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of bromo-substituted pyrazole derivatives. This compound is characterized by the presence of a bromo group at the 4-position of the pyrazole ring and an aniline moiety at the 1-position. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
The exact mode of action of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride is currently unknown due to the lack of specific information . It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride typically involves the following steps:
Bromination: The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position, resulting in 4-bromo-1H-pyrazole.
Amination: The bromo-substituted pyrazole is then subjected to amination to introduce the aniline moiety, forming 2-(4-bromo-1H-pyrazol-1-yl)aniline.
Acidification: Finally, the aniline derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the bromo group.
Major Products Formed:
Oxidation Products: Various quinones and imines.
Reduction Products: Amines and amides.
Substitution Products: Different halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)aniline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Bromo-1-(2-chloroethyl)-1H-pyrazole
1,4'-Bipyrazoles
3(5)-Substituted Pyrazoles
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11;/h1-6H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZJOLSIWOMRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C=N2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171646-80-2 | |
Record name | 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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